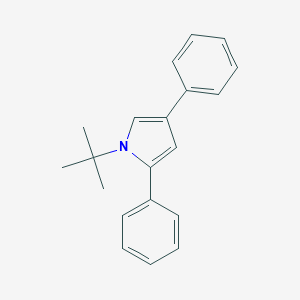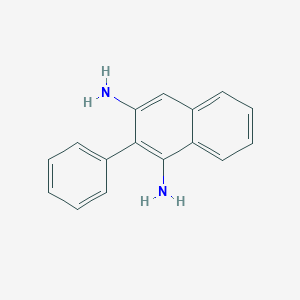
2-Phenylnaphthalene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylnaphthalene-1,3-diamine is a chemical compound that belongs to the family of diamines. It is also known as 2,6-diaminonaphthalene or DAND. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Phenylnaphthalene-1,3-diamine is not fully understood. However, it is believed that DAND exerts its biological effects by binding to DNA and disrupting its structure and function. This leads to the inhibition of DNA replication and cell division, ultimately leading to cell death.
Biochemische Und Physiologische Effekte
2-Phenylnaphthalene-1,3-diamine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that DAND has anti-cancer activity against a variety of cancer cell lines. DAND has also been shown to exhibit anti-inflammatory and antioxidant activity in vitro. In vivo studies have demonstrated that DAND has a low toxicity profile and is well-tolerated in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Phenylnaphthalene-1,3-diamine in lab experiments is its high purity and stability. DAND is also readily available and relatively inexpensive. However, one of the limitations of using DAND in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 2-Phenylnaphthalene-1,3-diamine. One area of interest is the development of novel polymers and copolymers using DAND as a building block. Another area of interest is the development of new fluorescent probes for the detection of metal ions. In the field of biomedical research, future studies could focus on the development of DAND as an anti-cancer agent, as well as investigating its potential as an anti-inflammatory and antioxidant agent.
Synthesemethoden
The synthesis of 2-Phenylnaphthalene-1,3-diamine can be achieved through several methods. One of the most common methods is the reduction of 2-Phenylnaphthalene-1,3-dinitroso compound with hydrogen gas. This method yields a high purity of DAND. Another method involves the reaction of 2-Phenylnaphthalene-1,3-dicarboxylic acid with hydrazine hydrate in the presence of a catalyst. This method yields a moderate purity of DAND.
Wissenschaftliche Forschungsanwendungen
2-Phenylnaphthalene-1,3-diamine has been extensively studied for its potential applications in various fields. In the field of material science, DAND has been used as a building block for the synthesis of novel polymers and copolymers. In the field of analytical chemistry, DAND has been used as a fluorescent probe for the detection of metal ions. In the field of biomedical research, DAND has been studied for its potential as an anti-cancer agent.
Eigenschaften
CAS-Nummer |
16479-17-7 |
|---|---|
Produktname |
2-Phenylnaphthalene-1,3-diamine |
Molekularformel |
C16H14N2 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
2-phenylnaphthalene-1,3-diamine |
InChI |
InChI=1S/C16H14N2/c17-14-10-12-8-4-5-9-13(12)16(18)15(14)11-6-2-1-3-7-11/h1-10H,17-18H2 |
InChI-Schlüssel |
IJTBLNVJSBGHPF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2N)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2N)N |
Synonyme |
2-Phenyl-1,3-naphthalenediamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



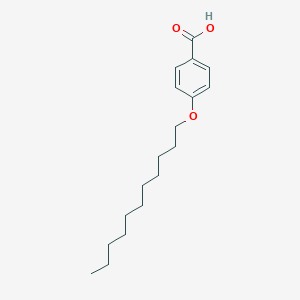
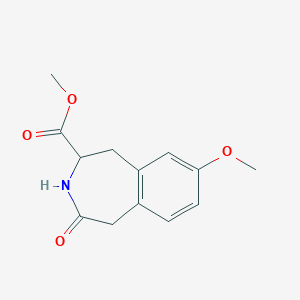
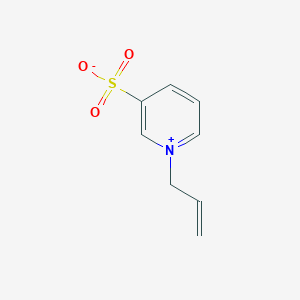
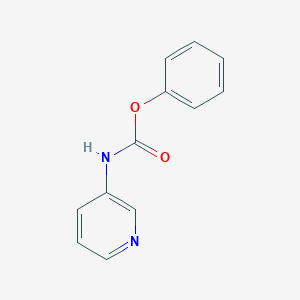
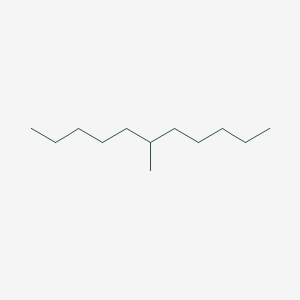
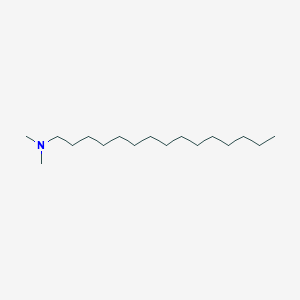
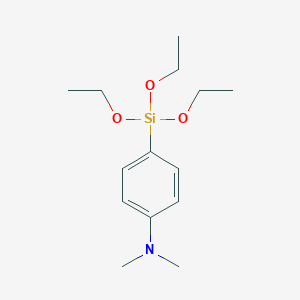
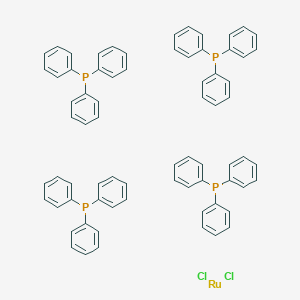
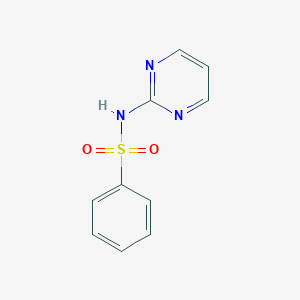
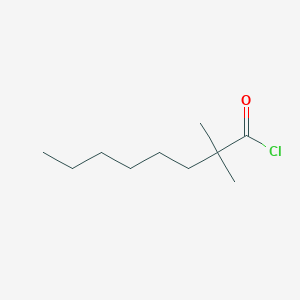
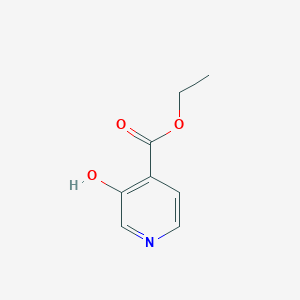
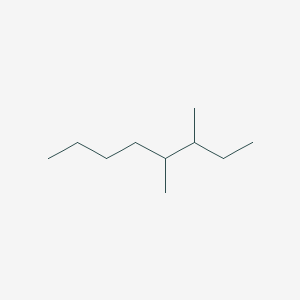
![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)
